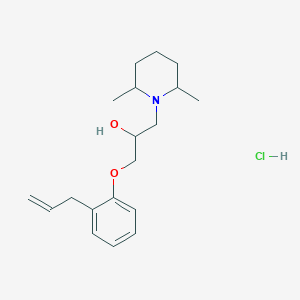
5-propyl-N-3-pyridinyl-3-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-propyl-N-3-pyridinyl-3-thiophenecarboxamide, also known as PTZ-343, is a chemical compound that has been extensively studied for its potential therapeutic applications. PTZ-343 belongs to a class of compounds called positive allosteric modulators (PAMs), which are known to enhance the activity of certain receptors in the brain.
Wissenschaftliche Forschungsanwendungen
5-propyl-N-3-pyridinyl-3-thiophenecarboxamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. One of the main areas of research has been its potential as a treatment for cognitive deficits associated with Alzheimer's disease. 5-propyl-N-3-pyridinyl-3-thiophenecarboxamide has been shown to enhance cognitive function in animal models of Alzheimer's disease, and further research is ongoing to explore its potential as a therapeutic agent.
Wirkmechanismus
5-propyl-N-3-pyridinyl-3-thiophenecarboxamide works by binding to a specific site on the alpha7 nicotinic acetylcholine receptor (α7nAChR), which is a receptor that is involved in cognitive function and memory formation. By binding to this receptor, 5-propyl-N-3-pyridinyl-3-thiophenecarboxamide enhances its activity, leading to improved cognitive function.
Biochemical and physiological effects:
In addition to its effects on cognitive function, 5-propyl-N-3-pyridinyl-3-thiophenecarboxamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to increase the release of certain neurotransmitters, such as acetylcholine and glutamate, which are involved in cognitive function and memory formation. 5-propyl-N-3-pyridinyl-3-thiophenecarboxamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-propyl-N-3-pyridinyl-3-thiophenecarboxamide in lab experiments is its specificity for the α7nAChR receptor, which allows for targeted modulation of this receptor. However, one limitation is that 5-propyl-N-3-pyridinyl-3-thiophenecarboxamide has a relatively short half-life, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-propyl-N-3-pyridinyl-3-thiophenecarboxamide. One area of research is to explore its potential as a therapeutic agent for other neurological and psychiatric disorders, such as schizophrenia and depression. Another area of research is to explore the potential of 5-propyl-N-3-pyridinyl-3-thiophenecarboxamide in combination with other drugs or therapies, such as cognitive training or physical exercise. Finally, further research is needed to fully understand the mechanism of action of 5-propyl-N-3-pyridinyl-3-thiophenecarboxamide and its effects on the brain and cognitive function.
Synthesemethoden
5-propyl-N-3-pyridinyl-3-thiophenecarboxamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 3-thiophenecarboxylic acid with propylamine to form 5-propyl-3-thiophenecarboxamide. This intermediate product is then reacted with 3-bromopyridine to form the final product, 5-propyl-N-3-pyridinyl-3-thiophenecarboxamide.
Eigenschaften
IUPAC Name |
5-propyl-N-pyridin-3-ylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-2-4-12-7-10(9-17-12)13(16)15-11-5-3-6-14-8-11/h3,5-9H,2,4H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOHVXVSRIVJRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-propyl-N-(pyridin-3-yl)thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5124298.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-indanecarboxamide](/img/structure/B5124305.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-hydroxynicotinamide](/img/structure/B5124308.png)


![3-(2-chlorophenyl)-N-{2-[(isopropylamino)carbonyl]phenyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B5124333.png)

![(2R*,6S*)-4-(1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B5124346.png)
![4-bromo-3-{[(3-hydroxyphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B5124358.png)

![(3S*,4S*)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-[(2-phenyl-1,3-thiazol-5-yl)methyl]-3-pyrrolidinol](/img/structure/B5124395.png)
![2-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5124397.png)
![2-(4-methylbenzoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5124402.png)